1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide

Catalog No.
S3317704
CAS No.
608140-12-1
M.F
C11H20F6N2O4S2
M. Wt
422.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1-propylpiperidinium bis(trifluoromethyls...

CAS Number

608140-12-1

Product Name

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-propylpiperidin-1-ium

Molecular Formula

C11H20F6N2O4S2

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C9H20N.C2F6NO4S2/c1-3-7-10(2)8-5-4-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1

InChI Key

IEFUHGXOQSVRDQ-UHFFFAOYSA-N

SMILES

CCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

The exact mass of the compound 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide (PP13-TFSI, CAS: 608140-12-1) is an alicyclic ammonium-based room-temperature ionic liquid (RTIL) engineered for demanding electrochemical and thermal environments. Unlike conventional organic solvents, PP13-TFSI is entirely non-flammable and exhibits negligible vapor pressure, making it a critical material for high-safety energy storage formulations. Its defining procurement value lies in its exceptionally wide electrochemical window (up to 5.9 V) and extended cathodic stability against highly reducing surfaces such as lithium metal [1]. These properties make it an indispensable electrolyte base, co-solvent, or solid-electrolyte additive for next-generation lithium-metal batteries, high-voltage supercapacitors, and the electrodeposition of reactive metals where standard solvents or imidazolium-based ionic liquids rapidly degrade.

Substituting PP13-TFSI with more common, lower-cost alternatives fundamentally compromises system stability in high-performance applications. Conventional carbonate electrolytes (e.g., EC/DMC) fail in high-temperature or high-voltage scenarios due to their high flammability and narrow electrochemical windows, leading to thermal runaway and rapid solvent oxidation [1]. Conversely, while imidazolium-based ionic liquids like EMIM-TFSI offer lower viscosity and higher bulk conductivity, they lack the necessary cathodic stability; the imidazolium ring undergoes irreversible reduction at lithium metal potentials (~0.7 V vs Li/Li+), causing catastrophic cell failure [2]. Even closely related pyrrolidinium analogs (e.g., Pyr14-TFSI) exhibit different interfacial behaviors in hybrid solid polymer matrices, where the specific piperidinium structure of PP13-TFSI is required to specifically localize at phase boundaries and suppress dendrite formation without overly plasticizing the bulk polymer.

Cathodic Stability and Electrochemical Window

PP13-TFSI demonstrates an exceptionally wide electrochemical window of approximately 5.8 to 5.9 V, with a cathodic limit extending down to -0.3 V vs Li/Li+, allowing for stable lithium plating and stripping [1]. In direct contrast, EMIM-TFSI reduces prematurely at ~0.7 V vs Li/Li+, making it completely incompatible with lithium metal anodes. This robust resistance to reduction is driven by the shielding of the nitrogen atom in the alicyclic piperidinium ring, preventing the electron transfer that rapidly degrades unsaturated imidazolium cations.

Evidence DimensionCathodic stability limit (vs Li/Li+)
Target Compound DataStable down to -0.3 V (supports reversible Li plating)
Comparator Or BaselineEMIM-TFSI (Reduces at ~0.7 V)
Quantified Difference>1.0 V extension in cathodic stability
ConditionsCyclic voltammetry on inert electrodes vs Li/Li+ reference

Procurement for lithium-metal batteries or reactive metal electrodeposition must specify piperidinium or pyrrolidinium ILs, as imidazolium substitutes will irreversibly degrade at the anode.

Flammability and Thermal Runaway Mitigation

Unlike standard organic electrolytes, PP13-TFSI is intrinsically non-flammable and exhibits a high thermal decomposition temperature exceeding 350 °C [1]. When formulated into lithium-ion battery electrolytes, replacing or supplementing highly volatile carbonates (like EC/DMC, which have flash points below 35 °C) with PP13-TFSI eliminates the risk of ignition during direct flame tests and short-circuit scenarios. This thermal resilience allows devices to operate safely at elevated temperatures (e.g., >60 °C) where conventional electrolytes vaporize and cause cell swelling.

Evidence DimensionFlammability and Thermal Stability
Target Compound DataNon-flammable, T_decomp > 350 °C
Comparator Or BaselineEC/DMC Carbonates (Highly flammable, Flash point < 35 °C)
Quantified DifferenceComplete elimination of ignition risk; >300 °C increase in thermal decomposition threshold
ConditionsDirect flame test and thermogravimetric analysis (TGA)

Essential for the procurement of electrolytes intended for high-temperature industrial sensors, aerospace applications, or high-safety grid storage.

Interfacial Localization in Hybrid Solid Electrolytes

In hybrid solid electrolytes (HSEs) composed of PEO and Li6PS5Cl, the choice of ionic liquid additive drastically alters the microscopic structure. NMR and structural characterization reveal that PP13-TFSI preferentially locates at the surface of the inorganic Li6PS5Cl particles, effectively bridging the phase boundary and lowering interfacial resistance [1]. In contrast, EMIM-TFSI resides predominantly within the bulk PEO polymer. Because PP13-TFSI localizes at the interface rather than plasticizing the bulk, it maintains the mechanical rigidity of the polymer matrix while facilitating fast Li-ion transport across the ceramic-polymer boundary.

Evidence DimensionSpatial localization in PEO/Li6PS5Cl matrices
Target Compound DataLocalizes at the inorganic/polymer interface
Comparator Or BaselineEMIM-TFSI (Resides in bulk PEO)
Quantified DifferenceDistinct phase boundary stabilization vs bulk plasticization
Conditions1H and 13C solid-state NMR analysis of HSEs

Allows manufacturers of solid-state batteries to reduce interfacial impedance without sacrificing the mechanical strength required to block lithium dendrites.

Viscosity and Formulation Processability

A critical procurement consideration for PP13-TFSI is its inherently higher viscosity (~176 cP at 25 °C) compared to imidazolium benchmarks like EMIM-TFSI (~34 cP) [1]. This higher viscosity results in a lower baseline room-temperature ionic conductivity. Consequently, industrial formulations utilizing PP13-TFSI typically require the integration of co-solvents (such as TEP, EC, or DMC) or incorporation into gel polymer matrices (like PVDF-HFP) to achieve target conductivities (>1.0 mS/cm) while retaining the compound's established electrochemical and thermal stability.

Evidence DimensionDynamic Viscosity at 25 °C
Target Compound Data~176 cP
Comparator Or BaselineEMIM-TFSI (~34 cP)
Quantified Difference~5x higher viscosity for PP13-TFSI
ConditionsNeat ionic liquid at room temperature

Buyers must account for the higher viscosity in their formulation workflows, necessitating co-solvents or elevated operating temperatures to achieve target ionic mobility.

Lithium-Metal and Next-Generation Solid-State Batteries

Driven directly by its extended cathodic stability (-0.3 V vs Li/Li+) and its ability to localize at phase boundaries in hybrid matrices, PP13-TFSI is a primary candidate for lithium-metal battery electrolytes. It prevents the rapid reductive decomposition seen with imidazolium ILs and successfully bridges ceramic-polymer interfaces in solid-state designs [1].

High-Temperature Supercapacitors and Sensors

Because it is completely non-flammable and thermally stable above 350 °C, PP13-TFSI is procured for energy storage devices operating in extreme environments (e.g., aerospace, deep-well drilling, or heavy industrial sensors) where conventional carbonate electrolytes would vaporize or ignite [2].

Electrodeposition of Highly Reactive Metals

The wide electrochemical window (up to 5.9 V) and high resistance to reduction make PP13-TFSI a highly effective solvent for the electrodeposition of reactive metals such as magnesium, neodymium, or tin. It allows for the application of high overpotentials without solvent breakdown, enabling uniform, dendrite-free metal plating [3].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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